molecular formula C12H8N2O3 B1417162 2-Hydroxyphenazine 5,10-Dioxide CAS No. 303-80-0

2-Hydroxyphenazine 5,10-Dioxide

Cat. No. B1417162
CAS RN: 303-80-0
M. Wt: 228.2 g/mol
InChI Key: BMYLMFASUBJXBU-UHFFFAOYSA-N
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Description

2-Hydroxyphenazine 5,10-Dioxide is a chemical compound with the IUPAC name 2-phenazinol 5,10-dioxide . It has a molecular weight of 228.21 . It is used in the development of quinoxaline 1,4-dioxided for antimicrobial treatments .


Synthesis Analysis

The synthesis of 2-Hydroxyphenazine 5,10-Dioxide involves the use of prodrug strategies that reveal carbamate side chains to be the optimal phenol-attached group . Derivatives with no oxygen-based substituent (–OH or –OCH3) in the 6th position of the phenazine skeleton upheld potency if alkyl or carbamate side chains were attached to the phenol in position 1 .


Molecular Structure Analysis

The molecular structure of 2-Hydroxyphenazine 5,10-Dioxide is represented by the InChI code 1S/C12H8N2O3/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7,15H . This compound is an oxidized subclass of phenazines, often endowed with anti-infective and tumor growth-inhibiting properties .


Chemical Reactions Analysis

The chemical reactions involving 2-Hydroxyphenazine 5,10-Dioxide are pivotal for its cytotoxic activity . The N-oxide functionalities are crucial in these reactions .


Physical And Chemical Properties Analysis

2-Hydroxyphenazine 5,10-Dioxide is a solid substance .

Scientific Research Applications

Hypoxic Selective Cytotoxicity

2-Hydroxyphenazine 5,10-Dioxide has been synthesized and evaluated as a hypoxic selective cytotoxin. This compound has shown potential in targeting cells that are in a low oxygen environment, which is a common characteristic of cancerous tumors. The cytotoxicity of this compound under hypoxic and aerobic conditions was determined using V79 cells, indicating its potential as a therapeutic agent in cancer treatment .

Chemotherapeutic Agent for Acute Myeloid Leukemia (AML) Research has demonstrated that phenazine 5,10-dioxide natural products exhibit potent and hypoxia-selective cell death on MOLM-13 human AML cells. This suggests that 2-Hydroxyphenazine 5,10-Dioxide could be used as a chemotherapeutic agent for AML treatment, taking advantage of its selective toxicity under hypoxic conditions .

Anti-Infective Properties

Phenazine 5,10-dioxides, including 2-Hydroxyphenazine 5,10-Dioxide, are known to possess anti-infective properties. This application is significant in the development of new antibiotics or antifungal agents that can target resistant strains of bacteria or fungi .

Tumor Growth-Inhibiting Properties

This compound also exhibits tumor growth-inhibiting properties. Its ability to selectively target tumor cells under hypoxic conditions makes it a promising candidate for further development as an anti-cancer drug .

Lead Optimization in Drug Development

Structure–activity relationship studies dedicated to phenazine 5,10-dioxides have been conducted on mammalian cell lines. These studies aim to optimize the natural compounds iodinin and myxin, which are related to 2-Hydroxyphenazine 5,10-Dioxide, for better efficacy and safety profiles in drug development .

Prodrug Strategies

Prodrug strategies involving phenazine 5,10-dioxides have been explored. These strategies involve attaching carbamate side chains to the phenol group of the molecule to improve its pharmacological properties .

Mechanism of Action

The mechanism of action of 2-Hydroxyphenazine 5,10-Dioxide involves its potent and hypoxia-selective cell death on MOLM-13 human AML cells . The N-oxide functionalities are pivotal for this cytotoxic activity .

Future Directions

Future research on 2-Hydroxyphenazine 5,10-Dioxide could focus on its potential as a chemotherapeutic agent . Its potent and hypoxia-selective cell death on MOLM-13 human AML cells suggests promising applications in acute myeloid leukemia (AML) treatment .

properties

IUPAC Name

5,10-dioxidophenazine-5,10-diium-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYLMFASUBJXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)[N+](=C3C=CC(=CC3=[N+]2[O-])O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20322175
Record name 5,10-Dioxy-phenazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665578
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Hydroxyphenazine 5,10-Dioxide

CAS RN

303-80-0
Record name 2-Phenazinol,10-dioxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400608
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,10-Dioxy-phenazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-hydroxyphenazine 5,10-dioxide derivatives interesting for cancer treatment?

A: These compounds exhibit selective toxicity towards hypoxic cells, a common feature of solid tumors. [, ] This selectivity arises from their bioreduction under hypoxic conditions, potentially leading to the formation of cytotoxic species. [, ]

Q2: What is the proposed mechanism of action for these compounds?

A: While the exact mechanism remains under investigation, research suggests a bioreductive activation process is key. [] Under hypoxic conditions, 2-hydroxyphenazine 5,10-dioxides are believed to undergo enzymatic reduction, possibly involving DT-diaphorase and cytochrome P450. [, ] This reduction may lead to the generation of reactive oxygen species, such as hydroxyl radicals (•OH), specifically in the oxygen-deprived tumor microenvironment. [] These radicals can then cause DNA damage, ultimately leading to cell death.

Q3: How does the structure of these compounds influence their activity?

A: Structure-activity relationship (SAR) studies have shown that modifications to the core 2-hydroxyphenazine 5,10-dioxide structure can significantly alter its cytotoxic profile. [] For instance, the presence and position of halogens, such as bromine, have been linked to enhanced hypoxia-selective cytotoxicity. [, ] Additionally, the nature of substituents at the 2-position (e.g., amino vs. hydroxy) can influence the compound's metabolic profile and subsequent activity. []

Q4: Have these compounds shown efficacy in preclinical models?

A: Yes, at least one derivative, 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide, has demonstrated promising in vivo activity. [] In a rat model of breast cancer, this compound reduced tumor volume without causing systemic toxicity. [] This finding highlights the therapeutic potential of this class of compounds.

Q5: What are the challenges in developing these compounds further?

A: While promising, further research is needed to fully elucidate the mechanism of action, optimize the pharmacokinetic properties, and thoroughly assess the safety profile of these compounds. [] This includes a deeper understanding of their metabolism, potential drug interactions, and long-term toxicity. Additionally, developing targeted drug delivery strategies could further enhance their efficacy and therapeutic index.

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